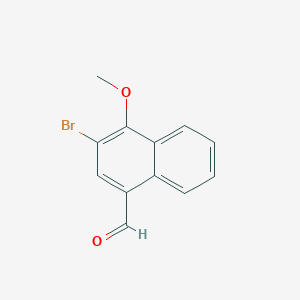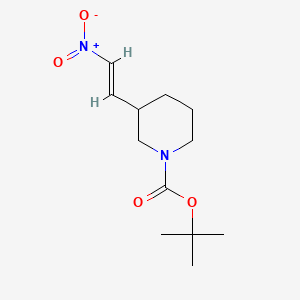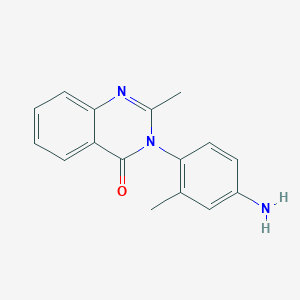
3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with an amino group and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-2-methylbenzoic acid with anthranilic acid derivatives under acidic conditions, followed by cyclization to form the quinazolinone core. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The methyl and amino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include nitro derivatives, dihydroquinazolinone derivatives, and various substituted quinazolinones, depending on the specific reagents and conditions used.
科学的研究の応用
3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
作用機序
The mechanism of action of 3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in cancer cells.
類似化合物との比較
Similar Compounds
4-Amino-2-methylphenol: Shares the amino and methyl groups but lacks the quinazolinone core.
2-Amino-4-methylphenol: Similar structure but different substitution pattern.
4-Amino-2-methylphenol, sulfate: A sulfate derivative with similar functional groups.
Uniqueness
3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
特性
CAS番号 |
4309-28-8 |
|---|---|
分子式 |
C16H15N3O |
分子量 |
265.31 g/mol |
IUPAC名 |
3-(4-amino-2-methylphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,17H2,1-2H3 |
InChIキー |
YQQMBLHAQLSHEM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)N2C(=NC3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)
![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)




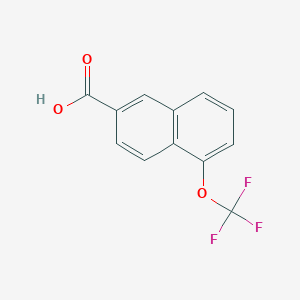

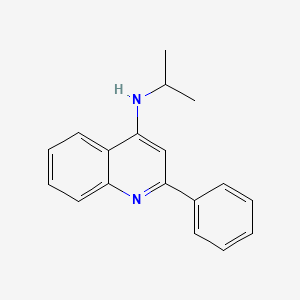
![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)

